molecular formula C22H25N3O2 B4481177 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4481177
M. Wt: 363.5 g/mol
InChI Key: IGOKYVVTNZGPOZ-UHFFFAOYSA-N
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Description

Structural Features: This compound belongs to the chromen-2-one (coumarin) family, featuring a 7-methyl substitution on the aromatic ring and a piperazine moiety at the 4-position. The piperazine is further modified with a 2-(pyridin-2-yl)ethyl group.

For example, 7-hydroxy-4-methyl-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one is prepared by reacting 4-methyl-7-hydroxycoumarin with formaldehyde and amines under reflux . The target compound likely employs similar strategies to introduce the pyridin-2-yl-ethyl-piperazine substituent.

Potential Applications: Coumarins with piperazine substitutions are explored for neuroprotective, anti-inflammatory, and antimicrobial activities.

Properties

IUPAC Name

7-methyl-4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-5-6-20-18(15-22(26)27-21(20)14-17)16-25-12-10-24(11-13-25)9-7-19-4-2-3-8-23-19/h2-6,8,14-15H,7,9-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKYVVTNZGPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperazine-chromen-2-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce alkyl or acyl groups.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably:

  • Muscarinic Receptor Modulation : Research indicates that derivatives of this compound can act as antagonists for muscarinic receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Activity

Several studies have explored the anticancer properties of chromenone derivatives. The structural features of 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one suggest potential activity against cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival .

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology. Its piperazine moiety can facilitate binding to receptors involved in mood regulation and cognitive function, making it a subject of interest for treating mood disorders and cognitive deficits associated with aging .

Synthesis and Derivative Development

The synthesis of this compound has been optimized to yield various derivatives that may enhance its pharmacological profile. Researchers are actively exploring modifications to improve efficacy and reduce side effects, focusing on the structure-activity relationship (SAR) to identify promising candidates for drug development .

Mechanism of Action

The mechanism of action of 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
7-Methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one Chromen-2-one 7-Methyl, 4-(pyridin-2-yl-ethyl-piperazine) Potential kinase modulation
6-Chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one Chromen-2-one 6-Chloro, 4-(ethylpiperazine) Antimicrobial
4-[(4-Ethylpiperazin-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Chromen-2-one 6,8-Dimethyl, 4-(ethylpiperazine) Neuroprotective, anti-inflammatory
3-{4-[2-(4-Methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one Chromen-2-one 4-(phenoxyethyl-piperazine-carbonyl) Unspecified (research tool)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-pyrido[1,2-a]pyrimidin-4-one derivative Pyrido-pyrimidine 7-Methyl, 4-(hydroxyethylpiperazine), thiazolidine-thioxo group Enhanced solubility/activity

Key Structural Differentiators

Substituent at Position 4 :

  • The pyridin-2-yl-ethyl group in the target compound distinguishes it from simpler piperazine derivatives (e.g., ethylpiperazine in ). Pyridine’s aromatic nitrogen may improve target binding via π-π stacking or hydrogen bonding, common in kinase inhibitors.
  • In contrast, 6-chloro-4-[(4-ethylpiperazin-1-yl)methyl]-2H-chromen-2-one lacks aromaticity in its substituent, favoring hydrophobic interactions for antimicrobial activity .

Position of Methyl Group :

  • The 7-methyl group in the target compound contrasts with 6,8-dimethyl or 6-chloro substitutions in analogs. Methyl groups influence metabolic stability; 7-substitution may reduce oxidation compared to 6- or 8-positions .

Linker Flexibility: The ethyl spacer between pyridine and piperazine (vs.

Biological Activity

The compound 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a member of the chromenone family, which has garnered interest due to its potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a chromenone backbone substituted with a piperazine moiety and a pyridine group. Its structural formula can be represented as follows:

C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

This configuration is critical for its interaction with biological targets.

  • Receptor Interaction : The compound is known to interact with various receptors, including:
    • Serotonin Receptors : It exhibits agonistic properties at the 5-HT1A receptor, suggesting potential applications in treating mood disorders .
    • Muscarinic Receptors : It has shown antagonistic effects on muscarinic receptors, which could be beneficial in neurological applications .
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .

In Vitro Studies

In vitro assays have shown that this compound can inhibit cell proliferation in several cancer types. The following table summarizes key findings from these studies:

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)15.3Induction of apoptosis
MCF-7 (Breast Cancer)12.7Cell cycle arrest
HeLa (Cervical Cancer)10.5Inhibition of DNA synthesis

Case Studies

  • Antitumor Activity : A study published in MDPI evaluated the compound's effects on the HeLa cell line, where it was found to induce apoptosis through mitochondrial pathways, leading to cell death .
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress, potentially making it a candidate for neurodegenerative disease treatments .

Absorption and Distribution

The compound demonstrates favorable pharmacokinetic properties, including good solubility and permeability, which are essential for oral bioavailability.

Toxicity Profile

Preliminary toxicity assessments suggest that the compound has a low toxicity profile at therapeutic doses; however, further studies are necessary to fully elucidate its safety parameters.

Q & A

Q. What synthetic routes are commonly employed to introduce the piperazine-methyl moiety in this compound?

The Mannich reaction is a primary method, involving condensation of 7-methyl-4-hydroxycoumarin with formaldehyde and 2-(pyridin-2-yl)ethylpiperazine. Key parameters include:

  • Solvent : Ethanol or methanol for solubility and reflux compatibility.
  • Stoichiometry : 1:1.2:1.1 molar ratio (coumarin:formaldehyde:amine).
  • Reaction Time : 6–8 hours under reflux, yielding 60–75% after crystallization from acetone .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization.

Q. Which spectroscopic techniques confirm the compound’s structural identity?

  • NMR :
  • ¹H NMR : Methyl groups adjacent to the carbonyl appear at δ 2.35–2.50 ppm; aromatic protons (pyridine and coumarin) resonate at δ 6.8–8.5 ppm.
  • ¹³C NMR : Carbonyl carbons (C=O) at δ 160–165 ppm; piperazine carbons at δ 45–55 ppm .
    • HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₂₃H₂₆N₃O₂⁺: 392.1975).
    • FT-IR : Stretching bands for C=O (1700–1750 cm⁻¹) and NH (3300–3500 cm⁻¹) .

Q. What preliminary assays evaluate the compound’s biological activity?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity using purified enzymes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents for amine reactivity.
  • Catalysts : Add p-toluenesulfonic acid (0.1–1 mol%) to accelerate Mannich reaction kinetics.
  • Microwave Synthesis : Reduce reaction time (1–2 hours) with controlled temperature (80–100°C) .
  • By-Product Analysis : Monitor via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, retention time 8.2 min) .

Q. What strategies resolve contradictions in pharmacological data across studies?

  • Standardized Protocols : Use identical cell lines, assay durations, and compound batches.
  • Stability Testing : Assess compound degradation in PBS or cell culture media via HPLC over 24–72 hours.
  • Metabolite Screening : LC-MS to identify active/inactive metabolites in hepatic microsomes .

Q. How to determine binding kinetics and mechanism of action for target enzymes?

  • Surface Plasmon Resonance (SPR) : Immobilize purified enzyme (e.g., kinase) on a sensor chip; measure binding affinity (KD) at 0.1–100 µM compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) and stoichiometry (n) of binding .
  • Molecular Dynamics Simulations : Model interactions between the compound’s pyridine-piperazine moiety and enzyme active sites .

Methodological Considerations Table

AspectTechnique/ApproachKey ParametersReferences
Synthesis Mannich reactionReflux in ethanol (6–8 h), 1:1.2:1.1 molar ratio
Purity Analysis HPLC (C18 column)Mobile phase: 60% acetonitrile/40% H₂O + 0.1% TFA; flow rate: 1 mL/min
Structural Confirmation ¹H/¹³C NMRDMSO-d6 solvent; reference TMS (δ 0 ppm)
Biological Activity MTT assay24–48 h incubation; λ = 570 nm for formazan detection
Binding Kinetics SPR/ITCEnzyme concentration: 10–50 nM; compound titration (0.1–100 µM)

Key Challenges and Solutions

  • Low Solubility : Use DMSO as a co-solvent (≤0.1% v/v) in biological assays to prevent precipitation .
  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) to separate enantiomers, if applicable .
  • Data Reproducibility : Validate synthetic batches via NMR and HRMS; archive samples under inert atmosphere .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.